molecular formula C16H12F2N2O5S B2987669 [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 810688-83-6

[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2987669
CAS No.: 810688-83-6
M. Wt: 382.34
InChI Key: PCRMRMWATGKIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate features a 2,2-difluoro-1,3-benzodioxol-5-yl group linked via an amide bond to an oxoethyl ester. The ester moiety is derived from 2-methylsulfanylpyridine-3-carboxylic acid.

Properties

IUPAC Name

[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O5S/c1-26-14-10(3-2-6-19-14)15(22)23-8-13(21)20-9-4-5-11-12(7-9)25-16(17,18)24-11/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMRMWATGKIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the amino group. This intermediate is then coupled with 2-methylsulfanylpyridine-3-carboxylic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Chemistry

In chemistry, [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity may offer advantages in drug design, particularly for targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties can be leveraged to create new polymers, coatings, and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Comparison with (2,2-Difluoro-1,3-benzodioxol-5-yl)-methyl Carbamates

describes (2,2-Difluoro-1,3-benzodioxol-5-yl)-methyl-N-[(S)-2-oxoazetidin-3-yl]-carbamate (3ak), which shares the difluoro-benzodioxol core but differs in functionalization. Here, the benzodioxol group is connected to a carbamate and azetidinone ring, whereas the target compound uses an amide-linked oxoethyl ester. Carbamates generally exhibit higher hydrolytic stability compared to esters, suggesting differences in bioavailability and metabolic pathways .

Comparison with CFTR Correctors (ABBV/GLPG-2222 and Lumacaftor)

ABBV/GLPG-2222 ([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl derivative) and lumacaftor (ORKAMBI component) incorporate the difluoro-benzodioxol moiety but with cyclopropane or benzoic acid substituents. Both are cystic fibrosis transmembrane conductance regulator (CFTR) correctors, indicating the benzodioxol group’s role in modulating protein interactions.

Comparison with 2-Chloro-N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide

This compound (CAS 733762-53-3) shares the difluoro-benzodioxol and acetamide substructure. The chloroacetamide group may confer electrophilic reactivity, unlike the target compound’s methylsulfanylpyridine ester. Such differences could impact toxicity profiles or metabolic activation .

Comparison with Non-Fluorinated Analogs

references a 1,3-benzodioxol-5-yl-containing benzoic acid derivative without fluorine. Fluorination typically enhances metabolic stability and electronegativity, which may improve binding affinity in the target compound compared to non-fluorinated analogs .

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups Potential Applications References
Target Compound 2,2-Difluoro-1,3-benzodioxol Amide-linked oxoethyl ester, methylsulfanyl Undocumented (structural)
(2,2-Difluoro-1,3-benzodioxol-5-yl)-methyl-N-[(S)-2-oxoazetidin-3-yl]-carbamate (3ak) 2,2-Difluoro-1,3-benzodioxol Carbamate, azetidinone NAAA inhibitors
ABBV/GLPG-2222 2,2-Difluoro-1,3-benzodioxol Cyclopropane carboxamide CFTR corrector (cystic fibrosis)
Lumacaftor 2,2-Difluoro-1,3-benzodioxol Cyclopropane carbonyl, benzoic acid CFTR corrector (ORKAMBI)
2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide 2,2-Difluoro-1,3-benzodioxol Chloroacetamide Synthetic intermediate

Key Research Findings

  • Role of Fluorination : The 2,2-difluoro substitution on the benzodioxol ring is a common feature in CFTR-targeting therapeutics, likely enhancing binding through electronic effects .
  • Ester vs. Carbamate/Amide : The target compound’s ester group may act as a prodrug, with hydrolysis releasing an active carboxylic acid, whereas carbamates/amides in analogs like 3ak offer greater stability .

Biological Activity

The compound [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H15F2N3O5SC_{17}H_{15}F_2N_3O_5S, with a molecular weight of approximately 397.37 g/mol. The structural features include a difluorobenzodioxole moiety, which is known for its diverse biological activities.

Biological Activity

Antimicrobial Activity
Research has indicated that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Mechanisms of Action

  • Inhibition of Enzymatic Activity : The difluorobenzodioxole moiety may inhibit specific enzymes involved in cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2021 tested various derivatives of benzodioxole against a panel of bacteria. The results showed that compounds similar to our target compound exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against resistant bacterial strains .
  • Cancer Cell Line Study : In vitro studies conducted on human breast cancer cell lines revealed that treatment with related compounds resulted in a significant reduction in cell viability, with IC50 values around 25 µM .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting proliferation-related enzymes
Signal Pathway ModulationAlteration of MAPK and PI3K/Akt pathways

Q & A

Basic: What are the critical steps for synthesizing [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, and how can reaction intermediates be validated?

Answer:
Synthesis typically involves coupling the 2-methylsulfanylpyridine-3-carboxylate moiety with the 2,2-difluoro-1,3-benzodioxol-5-ylamine group via an amide bond. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Intermediate validation : Monitor via TLC, HPLC, or LC-MS. For example, intermediates like 2-(2,2-difluoro-1,3-benzodioxol-5-ylamino)acetic acid can be characterized by 1^1H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and FTIR (amide C=O stretch at ~1650 cm1^{-1}) .

Basic: How can researchers optimize purity analysis for this compound, and what thresholds are acceptable in pharmacological studies?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity ≥95% is typically required for in vitro assays, while ≥98% is preferred for in vivo studies .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C16_{16}H13_{13}F2_2N2_2O5_5S).

Advanced: How do structural modifications (e.g., methylsulfanyl vs. methoxy groups) impact the compound’s biological activity?

Answer:
The methylsulfanyl group enhances electron-withdrawing effects and metabolic stability compared to methoxy groups. For example:

  • SAR studies : Replace the methylsulfanyl with methoxy in pyridine-3-carboxylate derivatives and compare IC50_{50} values in enzyme inhibition assays. Data from structurally related sulfonylurea herbicides suggest sulfur-containing groups improve target binding .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to assess interactions with biological targets like kinases or GPCRs .

Advanced: What experimental designs are recommended to resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Controlled variables : Standardize assay conditions (e.g., pH, temperature, cell line passage number). For example, discrepancies in cytotoxicity assays may arise from differences in serum concentration or incubation time .
  • Dose-response curves : Use at least six concentrations in triplicate to calculate robust IC50_{50} values. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Basic: What spectroscopic techniques are most effective for characterizing the difluorobenzodioxol moiety?

Answer:

  • 19^{19}F NMR : Identify fluorine environments (e.g., δ -120 to -130 ppm for CF2_2 groups in benzodioxol rings) .
  • X-ray crystallography : Resolve crystal structures to confirm spatial orientation of the difluoro group, as demonstrated for related fluorinated benzodioxol derivatives .

Advanced: How can researchers evaluate the environmental stability of this compound, and what degradation products are likely?

Answer:

  • Hydrolytic stability : Incubate in buffers (pH 4–9) at 37°C for 48 hours. Monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid or amine fragments) .
  • Photodegradation : Expose to UV light (254 nm) and identify byproducts like defluorinated benzodioxol or oxidized pyridine derivatives .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • HepG2 cells : Assess hepatotoxicity via MTT assay after 24-hour exposure (IC50_{50} < 50 µM suggests high risk) .
  • hERG assay : Use patch-clamp electrophysiology to evaluate cardiac liability (IC50_{50} > 10 µM preferred) .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (target <3), solubility (≥50 µM), and CYP450 inhibition .
  • MD simulations : Run GROMACS to study blood-brain barrier permeability based on molecular dynamics of lipid bilayers .

Basic: How to validate the compound’s stability under long-term storage conditions?

Answer:

  • Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze degradation via HPLC; ≤5% impurity increase is acceptable .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler). Compounds with >10-fold selectivity for the target kinase are prioritized .
  • Proteomics : Use SILAC labeling to identify off-target protein interactions in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.